![molecular formula C25H24N4OS B14258108 N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 365429-92-1](/img/structure/B14258108.png)
N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N’-phenylurea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a pyridine ring, and phenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl groups via substitution reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully chosen to favor the desired reaction pathway and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N’-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N’-phenylurea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- **N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Uniqueness
N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N’-phenylurea stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
365429-92-1 |
|---|---|
Molecular Formula |
C25H24N4OS |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C25H24N4OS/c1-15-10-16(2)12-19(11-15)22-23(20-13-17(3)26-18(4)14-20)31-25(28-22)29-24(30)27-21-8-6-5-7-9-21/h5-14H,1-4H3,(H2,27,28,29,30) |
InChI Key |
JTJBOPUFAYGLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC(=NC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


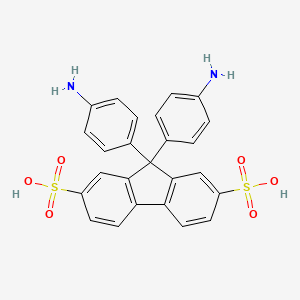

![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
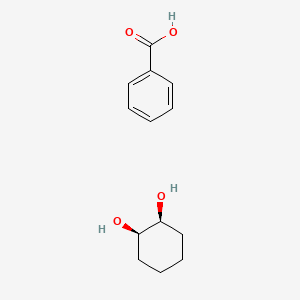
![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
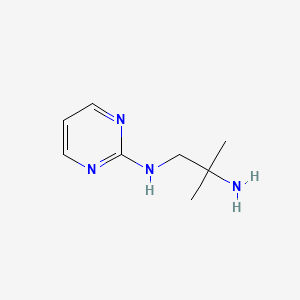
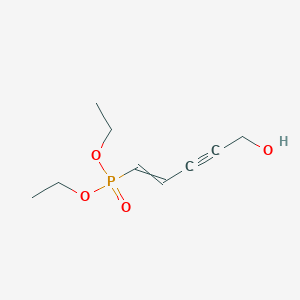
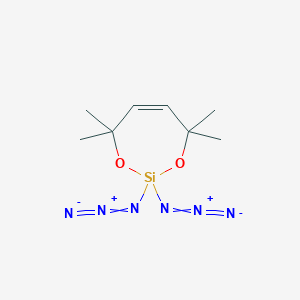
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
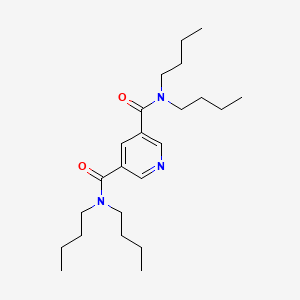
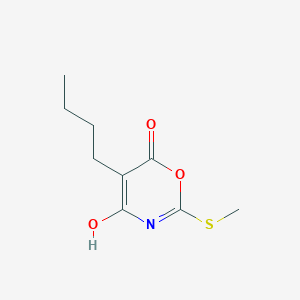

![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
